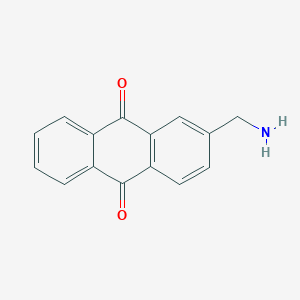
2-(Aminomethyl)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)anthracene-9,10-dione is an organic compound belonging to the anthraquinone family Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)anthracene-9,10-dione typically involves the nitration of anthraquinone followed by reduction. The nitration process introduces a nitro group, which is subsequently reduced to an amino group using reducing agents such as iron powder or tin chloride in acidic conditions .
Industrial Production Methods: Industrial production of this compound often employs a continuous flow process to ensure high yield and purity. The process involves the controlled addition of reagents and precise temperature management to optimize the reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Aminomethyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form hydroxy derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include nitrosoanthraquinone, hydroxyanthraquinone, and various substituted anthraquinone derivatives .
Aplicaciones Científicas De Investigación
2-(Aminomethyl)anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various dyes and pigments.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is explored for its role in drug development, particularly in the synthesis of anthraquinone-based drugs.
Industry: The compound is used in the production of sensors and electronic devices due to its semiconducting properties
Mecanismo De Acción
The mechanism of action of 2-(Aminomethyl)anthracene-9,10-dione involves its interaction with cellular proteins and enzymes. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. In cancer cells, it targets essential proteins involved in cell proliferation and survival, thereby inducing apoptosis .
Comparación Con Compuestos Similares
- 2-Aminoanthraquinone
- 1-Aminoanthraquinone
- 2-Hydroxyanthraquinone
Comparison: 2-(Aminomethyl)anthracene-9,10-dione is unique due to the presence of the aminomethyl group, which enhances its reactivity compared to other aminoanthraquinones. This structural difference allows for a broader range of chemical modifications and applications .
Propiedades
Fórmula molecular |
C15H11NO2 |
|---|---|
Peso molecular |
237.25 g/mol |
Nombre IUPAC |
2-(aminomethyl)anthracene-9,10-dione |
InChI |
InChI=1S/C15H11NO2/c16-8-9-5-6-12-13(7-9)15(18)11-4-2-1-3-10(11)14(12)17/h1-7H,8,16H2 |
Clave InChI |
HTBVSSIRTUHJQP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)CN |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














